![molecular formula C26H37N5O2 B5212601 1-[4-[3-(4-Benzylpiperidin-1-yl)-3-oxopropyl]piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B5212601.png)
1-[4-[3-(4-Benzylpiperidin-1-yl)-3-oxopropyl]piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[3-(4-Benzylpiperidin-1-yl)-3-oxopropyl]piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one is a complex organic compound that features a piperidine ring, a triazole ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(4-Benzylpiperidin-1-yl)-3-oxopropyl]piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one typically involves multiple steps. One common approach begins with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation . The next step involves the formation of the oxopropyl group through a series of reactions, including the use of reagents such as acyl chlorides and amines under controlled conditions . Finally, the triazole ring is introduced through a cyclization reaction involving azides and alkynes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the hydrogenation and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-(4-Benzylpiperidin-1-yl)-3-oxopropyl]piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylpiperidine oxides, while reduction could produce hydroxyl derivatives .
Scientific Research Applications
1-[4-[3-(4-Benzylpiperidin-1-yl)-3-oxopropyl]piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-[3-(4-Benzylpiperidin-1-yl)-3-oxopropyl]piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This compound also functions as a monoamine oxidase inhibitor, with a preference for inhibiting MAO-A . These interactions can modulate neurotransmitter levels in the brain, potentially leading to therapeutic effects in conditions such as depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine and benzyl groups but lacks the triazole ring.
1-Benzyl-4-piperidone: Contains the piperidine and benzyl groups with an oxo group but does not have the triazole ring.
Uniqueness
1-[4-[3-(4-Benzylpiperidin-1-yl)-3-oxopropyl]piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one is unique due to the presence of both the triazole ring and the oxopropyl group, which confer distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
1-[4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c32-25(7-4-14-31-21-27-20-28-31)29-15-10-22(11-16-29)8-9-26(33)30-17-12-24(13-18-30)19-23-5-2-1-3-6-23/h1-3,5-6,20-22,24H,4,7-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHYZMFGVLUNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCC(CC2)CC3=CC=CC=C3)C(=O)CCCN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.